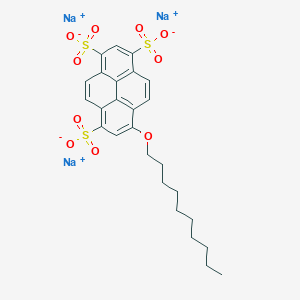

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Descripción

BenchChem offers high-quality 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trisodium;8-decoxypyrene-1,3,6-trisulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10S3.3Na/c1-2-3-4-5-6-7-8-9-14-36-21-15-22(37(27,28)29)18-12-13-20-24(39(33,34)35)16-23(38(30,31)32)19-11-10-17(21)25(18)26(19)20;;;/h10-13,15-16H,2-9,14H2,1H3,(H,27,28,29)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUZHGJICAILDV-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Na3O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110995-88-5 |

Source

|

| Record name | 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Amphiphilic Fluorophore: Chemical Properties, Stability, and Applications of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Executive Summary

In the landscape of fluorescent probes and structural biophysics, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as PTS10 ) represents a masterclass in molecular engineering. By taking the highly fluorescent, water-soluble pyranine (HPTS) core and modifying it with a 10-carbon hydrophobic tail, chemists have created a "superpolar lipid probe." This whitepaper provides an in-depth technical analysis of PTS10, detailing the causality behind its structural properties, its extraordinary chemical stability, and field-proven methodologies for its application in micelle characterization and radiation dosimetry.

Structural Dichotomy and Chemical Properties

The utility of PTS10 stems directly from its extreme amphiphilicity. The molecule is defined by three distinct structural domains, each engineered for a specific physical interaction:

-

The Pyrene Core: A highly conjugated aromatic system that provides exceptional quantum yield, long fluorescence lifetimes, and distinct vibronic emission bands that are highly sensitive to local environmental polarity.

-

The Trisulfonate Headgroup: Three negatively charged sulfonate ( −SO3− ) groups ensure extreme hydrophilicity, preventing the probe from crossing intact lipid bilayers and restricting its localization to the aqueous-lipid interface.

-

The Decyloxy Tail: A 10-carbon aliphatic chain linked via an ether bond.

The Causality of the Decyl Chain: Why exactly 10 carbons? A shorter chain (e.g., butyl) lacks the hydrophobic driving force required to anchor the massive, highly hydrated trisulfonate headgroup into a lipid bilayer. Conversely, a longer chain (e.g., octadecyl) drives the critical micelle concentration (CMC) of the probe itself so low that it self-aggregates in aqueous solution, confounding experimental data. The decyl chain provides the optimal Hydrophilic-Lipophilic Balance (HLB) for stable partitioning [1].

Quantitative Data Summary

| Physicochemical Property | Value | Mechanistic Significance |

| IUPAC Name | Trisodium 8-decoxypyrene-1,3,6-trisulfonate | Standardized nomenclature for regulatory tracking. |

| CAS Number | 110995-88-5 | Unique identifier for chemical sourcing. |

| Molecular Formula | C26H27Na3O10S3 | Defines the atomic composition and salt form. |

| Molecular Weight | 664.65 g/mol | High MW dictates slower diffusion kinetics in assays. |

| Chemical Linkage | Ether ( −O−CH2− ) | Abolishes pH sensitivity; provides hydrolytic resistance. |

Chemical and Photochemical Stability

The stability profile of PTS10 is what elevates it above legacy probes in drug development and materials science.

Hydrolytic and pH Stability: The Ether Advantage

Unmodified HPTS features a hydroxyl group with a pKa of ~7.3, meaning its fluorescence excitation spectrum drastically shifts at physiological pH due to Excited-State Proton Transfer (ESPT). By alkylating this hydroxyl group to form a decyloxy ether , the pKa is completely abolished.

-

Insight: This structural choice isolates the probe's fluorescent readout strictly to environmental polarity, rendering it completely immune to pH artifacts ranging from pH 1 to 14. Furthermore, unlike ester-linked derivatives (e.g., 8-octanoyloxypyrene), the ether linkage cannot be cleaved by esterases in biological media or hydrolyzed in basic buffers, ensuring absolute chemical stability during long-term incubations.

Photochemical Stability and Dosimetry Applications

Pyrene cores are exceptionally photostable. In industrial applications, PTS10 is utilized as a fluorescent UV absorber in Self-Indicating Radiation Alert Dosimeters (SIRAD) [2]. The probe absorbs ambient, damaging UV light and harmlessly dissipates the energy via fluorescence. This protects sensitive diacetylene polymers within the dosimeter from premature, non-radiation-induced polymerization, thereby extending the device's shelf life.

Experimental Workflow: Self-Validating Determination of CMC

PTS10 is heavily utilized to evaluate the Critical Micelle Concentration (CMC) of non-ionic detergents and to probe the interior of reversed micelles [3]. The following protocol utilizes the pyrene monomer's vibronic band ratio ( I1/I3 ) to detect micelle formation.

Self-Validating Mechanism: This protocol relies on ratiometric fluorescence. By dividing the intensity of the first vibronic peak ( I1 at ~373 nm) by the third vibronic peak ( I3 at ~384 nm), the readout becomes mathematically independent of absolute probe concentration, optical path length, or minor pipetting errors. If the overall signal drops, the ratio remains constant, internally validating the integrity of the data.

Step-by-Step Methodology

-

Stock Preparation: Dissolve PTS10 in ultra-pure water to a concentration of 1 mM. The trisodium salt ensures rapid dissolution without the need for organic solvents like DMSO, which could artificially alter micelle formation.

-

Surfactant Titration: Prepare a serial dilution of the target surfactant (e.g., Triton X-100) in a standard buffer, covering a range from 0.001× to 10× the estimated CMC.

-

Probe Addition: Spike PTS10 into each surfactant dilution to achieve a final probe concentration of 1 µM. (Causality: 1 µM is well below PTS10's own self-aggregation threshold, ensuring it acts strictly as an observer).

-

Thermodynamic Equilibration: Incubate the microplate in the dark at 25°C for 30 minutes. This allows the decyl chains to thermodynamically partition into the hydrophobic cores of any formed micelles.

-

Spectroscopic Measurement: Excite the samples at 350 nm. Record the emission spectra from 360 nm to 500 nm.

-

Data Extraction & Analysis: Calculate the I1/I3 ratio for each well. Plot the ratio against the logarithmic concentration of the surfactant. The sharp inflection point (where the ratio drops significantly due to the probe entering the non-polar micelle core) dictates the exact CMC.

Caption: Logical workflow for self-validating Critical Micelle Concentration (CMC) determination using PTS10.

Mechanistic Pathway of Membrane Insertion

The physical chemistry of PTS10's interaction with lipid structures is a dynamic equilibrium driven by the hydrophobic effect. When micelles or lipid bilayers are present, the water molecules surrounding the hydrophobic decyl chain are highly ordered (entropically unfavorable). Insertion of the decyl chain into the lipid core releases these water molecules, driving the reaction forward entropically. Meanwhile, the trisulfonate headgroup remains solvent-exposed, electrostatically anchoring the probe at the interface.

Caption: Mechanistic pathway of PTS10 partitioning into lipid structures and its resulting photophysical response.

References

-

ChemRadar. "8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 - Global Chemical Inventory Search." ChemRadar Database. Available at:[Link]

- Patel, G. N. "Self indicating radiation alert dosimeter." US Patent 7476874B2, Google Patents, 13 Jan. 2009.

Photophysical Characterization and Membrane Applications of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid

Executive Overview

8-Decyloxypyrene-1,3,6-trisulfonic acid (often utilized as a trisodium salt) is a highly specialized, amphiphilic fluorescent probe. Synthesized via the alkylation of the 8-hydroxyl group of pyranine (HPTS) with a 10-carbon decyl chain, this molecule bridges the gap between highly water-soluble bulk fluorophores and lipophilic membrane tracers. This technical guide explores the photophysical causality behind its spectral signatures, detailing how etherification fundamentally alters its excited-state dynamics, and provides validated methodologies for its application in membrane partitioning assays.

Photophysical Causality: The Impact of Etherification on ESPT

To understand the spectral properties of 8-decyloxypyrene-1,3,6-trisulfonic acid, one must first examine its parent molecule, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). HPTS is a classic photoacid; in aqueous environments, it exhibits a highly pH-dependent excitation spectrum with a protonated peak at ~403 nm and a deprotonated peak at ~450 nm[1]. Upon photon absorption, the pKa of the HPTS hydroxyl group drops dramatically (from ~7.3 to < 1), triggering an ultrafast excited-state proton transfer (ESPT) to the surrounding solvent[2]. This ESPT pathway results in a massive Stokes shift, yielding a characteristic green emission at ~511 nm[1].

The synthesis of 8-decyloxypyrene-1,3,6-trisulfonic acid involves converting this critical hydroxyl group into an ether linkage. This structural modification physically eliminates the labile proton, completely abolishing the molecule's photoacidic properties and rendering ESPT impossible[2]. Consequently, upon excitation, the fluorophore is locked into a "protonated-like" locally excited (LE) state[3]. Because it cannot relax via the lower-energy deprotonated state, it must undergo radiative decay directly from the higher-energy LE state, resulting in a significantly blue-shifted emission.

Photophysical pathways comparing HPTS and 8-decyloxypyrene-1,3,6-trisulfonic acid.

Quantitative Spectral Signatures

Because the decyl chain does not conjugate with the pyrene ring system differently than a methyl group, the electronic transitions of 8-decyloxypyrene-1,3,6-trisulfonic acid are identical to those of 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS). Analytical validation of these ether derivatives demonstrates a stable, pH-independent excitation maximum at 403 nm and an emission maximum at 432 nm[4]. The lack of pH sensitivity makes this probe exceptionally reliable for tracking local microenvironments without the confounding artifacts of pH fluctuations[5].

Table 1: Comparative Photophysical Properties

| Property | HPTS (Protonated) | HPTS (Deprotonated) | 8-Decyloxy-PTS / MPTS |

| Excitation Maximum ( λex ) | 403 nm | 450 nm | 403 nm |

| Emission Maximum ( λem ) | 511 nm | 511 nm | 432 nm |

| Stokes Shift | ~108 nm | ~61 nm | ~29 nm |

| ESPT Capability | Yes | N/A | No |

| pH Sensitivity | High ( pKa ~7.3) | High | None |

| Primary Application | Intracellular pH sensing | Intracellular pH sensing | Membrane/Micelle partitioning |

Amphiphilic Design and Membrane Dynamics

The addition of the 10-carbon decyl chain transforms the highly hydrophilic pyranine core into a robust amphiphile. The bulky, highly charged trisulfonate headgroup prevents the molecule from fully crossing intact lipid bilayers, restricting it to the lipid-water interface[6]. Meanwhile, the hydrophobic decyl tail readily intercalates into the hydrophobic core of micelles or liposomes. This specific topological anchoring makes 8-decyloxypyrene-1,3,6-trisulfonic acid an ideal tool for evaluating critical micelle concentrations (CMC), tracking membrane permeabilization on single lipid vesicles, and studying surfactant-membrane interactions[7].

Validated Experimental Methodologies

Protocol 1: Steady-State Fluorescence Spectral Acquisition

This protocol ensures accurate measurement of the probe's locked LE-state emission, free from inner-filter effects.

-

Sample Preparation : Dissolve 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt in 50 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 1.0 µM.

-

Cuvette Loading : Transfer 2 mL of the solution into a standard 10 mm path-length quartz cuvette. Ensure the optical windows are free of fingerprints or condensation.

-

Excitation Scan : Set the emission monochromator to 432 nm with a 5 nm slit width. Scan the excitation wavelength from 300 nm to 420 nm to verify the peak at ~403 nm.

-

Emission Scan : Set the excitation monochromator to 403 nm. Scan the emission wavelength from 415 nm to 600 nm.

-

Data Normalization : Correct the raw spectra for instrument response (using lamp/PMT correction files) and normalize to the peak intensity at 432 nm.

Protocol 2: Membrane Partitioning Assay (Liposome Binding)

This workflow leverages the amphiphilic nature of the probe to determine lipid-water partition coefficients.

Step-by-step experimental workflow for the membrane partitioning assay.

-

Liposome Preparation : Prepare large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) via hydration and subsequent extrusion through a 100 nm polycarbonate filter.

-

Titration Setup : Prepare a series of samples containing a constant concentration of 8-decyloxypyrene-1,3,6-trisulfonic acid (1 µM) and varying concentrations of POPC LUVs (ranging from 0 to 1 mM total lipid).

-

Incubation : Incubate the mixtures in the dark at 25°C for 30 minutes. This allows the system to reach thermodynamic equilibrium as the decyl chains partition into the lipid bilayers.

-

Fluorescence Measurement : Excite the samples at 403 nm and record the emission intensity at 432 nm.

-

Data Analysis : Plot the fluorescence intensity (or fluorescence anisotropy) as a function of lipid concentration. Fit the data to a standard binding isotherm to extract the partition coefficient ( Kp ).

References

-

Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole. The Journal of Physical Chemistry B. URL:[Link]

-

Fluorescently visualizing the penetration of anionic surfactants across cytoplasmic membrane. ResearchGate. URL:[Link]

-

Identification and properties of the La1 and Lb1 states of pyranine. The Journal of Chemical Physics. URL:[Link]

-

Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution. Molecules (PMC - NIH). URL:[Link]

-

Tracking membrane permeabilization on single lipid vesicles. Charles University Faculty of Science. URL:[Link]

-

Proton Transfer in Perfluorosulfonic Acid Fuel Cell Membranes. OSTI.GOV. URL:[Link]

Sources

- 1. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.cuni.cz [dspace.cuni.cz]

An In-Depth Technical Guide to 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA) as a Superpolar Lipid Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA), a fluorescent probe with unique characteristics for interrogating the biophysical properties of lipid membranes. DPTA's "superpolar" nature, a consequence of its molecular structure, renders it a powerful tool for elucidating membrane surface characteristics, including polarity and lipid packing. This document details the core mechanism of DPTA's function, provides structured protocols for its application in model and cellular systems, and explores its utility in drug development for assessing drug-membrane interactions. Through a synthesis of established principles of fluorescence spectroscopy and specific insights into DPTA's behavior, this guide serves as an essential resource for researchers seeking to leverage this probe in their investigations of membrane biology and drug action.

Introduction: The Critical Role of Membrane Probes in Biological and Pharmaceutical Research

The cell membrane is a dynamic and complex interface that orchestrates a vast array of cellular processes, from signal transduction to molecular transport. Its lipid bilayer architecture, with its inherent heterogeneity and distinct physical properties, is central to its function. Understanding the nuances of membrane organization and dynamics is therefore paramount in both fundamental cell biology and the development of new therapeutic agents. Fluorescent lipid probes have emerged as indispensable tools in this endeavor, offering a non-invasive means to visualize and quantify key membrane parameters in real-time.

Among the diverse array of available probes, those based on the pyrene fluorophore have a long and successful history due to their sensitivity to the local microenvironment.[1][2][3] This guide focuses on a specialized derivative, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA), a probe distinguished by its "superpolar" characteristics. This property, conferred by the three sulfonate groups, dictates its localization and fluorescence response at the membrane interface, making it particularly adept at reporting on the properties of the lipid headgroup region.

This document will dissect the molecular mechanism that underpins DPTA's utility as a superpolar probe, provide detailed methodologies for its experimental application, and discuss its role in advancing our understanding of drug-membrane interactions, a critical aspect of pharmacology and drug discovery.

The Core Mechanism of DPTA as a Superpolar Lipid Probe

The efficacy of DPTA as a membrane probe is rooted in the interplay between its molecular structure and the photophysical properties of its pyrene fluorophore.

Molecular Structure and its Implications

DPTA is an amphiphilic molecule composed of two key moieties:

-

A Hydrophobic Pyrene Core with a Decyloxy Chain: The pyrene ring system is a well-characterized fluorophore with a long fluorescence lifetime and a sensitivity to local polarity.[1] The attached ten-carbon decyloxy chain acts as a lipid-like tail, anchoring the probe within the hydrophobic core of the lipid bilayer.

-

A Highly Polar Trisulfonated Headgroup: The defining feature of DPTA is the presence of three sulfonic acid groups on the pyrene ring. In their salt form (trisodium salt), these groups are highly charged and hydrophilic.

This unique architecture dictates that DPTA will insert into a lipid bilayer with its decyloxy chain embedded in the acyl chain region and its trisulfonated pyrene moiety positioned at the lipid-water interface, in close proximity to the polar headgroups of the surrounding phospholipids. The term "superpolar" arises from the cumulative high negative charge and hydrophilicity of the trisulfonated headgroup, which ensures its stable localization at this interface and prevents its deep penetration into the nonpolar membrane core.

Diagram: DPTA Interaction with a Lipid Bilayer

Caption: DPTA's amphipathic nature directs its orientation within the lipid bilayer.

Fluorescence Response to Membrane Properties

The fluorescence of the pyrene moiety of DPTA is exquisitely sensitive to the polarity and physical state of its immediate surroundings. Changes in the lipid membrane environment, such as alterations in lipid packing or the binding of molecules, will manifest as measurable changes in DPTA's fluorescence signal.

-

Probing Membrane Polarity: The emission spectrum of pyrene derivatives can be influenced by the polarity of the solvent. While DPTA's primary fluorescence emission is less solvatochromic than some other probes, changes in the hydration of the headgroup region, which affect local polarity, can lead to subtle shifts in its emission spectrum or changes in its fluorescence lifetime.[4][5] A more hydrated, less ordered membrane interface will result in a different fluorescence response compared to a more tightly packed and less hydrated interface.

-

Sensing Lipid Packing and Phase Transitions: The fluorescence lifetime and quantum yield of DPTA are sensitive to the local viscosity and rigidity of the environment. In a more ordered lipid phase (e.g., the liquid-ordered (Lo) phase), the restricted motion of the pyrene fluorophore leads to a longer fluorescence lifetime and potentially higher fluorescence intensity compared to a more fluid, liquid-disordered (Ld) phase.[4][5] This sensitivity allows DPTA to be used to monitor lipid phase transitions and the formation of lipid domains.

-

Fluorescence Quenching by Membrane Components and Solutes: The fluorescence of DPTA can be quenched by various molecules, including certain lipids, proteins, and small molecules that come into close proximity. This quenching can occur through dynamic (collisional) or static mechanisms.[5][6] The efficiency of quenching can provide information about the accessibility of the probe to quenchers in the aqueous phase or within the membrane, offering insights into membrane permeability and the localization of potential drug molecules.

Experimental Protocols and Applications

The versatility of DPTA allows for its use in a range of experimental systems, from simple model membranes to complex cellular environments.

Preparation of DPTA Stock Solutions

DPTA is a water-soluble salt.

-

Stock Solution Preparation: Prepare a stock solution of DPTA in a high-quality aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4) at a concentration of 1-10 mM.

-

Storage: Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

Incorporation of DPTA into Model Membranes (Liposomes)

This protocol describes the incorporation of DPTA into large unilamellar vesicles (LUVs), a common model membrane system.

Materials:

-

Desired lipid(s) in chloroform (e.g., DOPC, DPPC, or a lipid mixture)

-

DPTA stock solution

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Hydrate the lipid film with the hydration buffer containing the desired final concentration of DPTA (typically in the low micromolar range). The probe can be added to the hydration buffer.

-

Vesicle Formation: Vortex the flask vigorously to form multilamellar vesicles (MLVs).

-

Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with the desired pore size using a mini-extruder.

-

Removal of Unincorporated Probe (Optional): If necessary, unincorporated DPTA can be removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the hydration buffer.

Diagram: Liposome Preparation and DPTA Incorporation Workflow

Caption: A streamlined workflow for preparing DPTA-labeled liposomes.

Data Acquisition and Analysis

Instrumentation:

-

A steady-state and time-resolved fluorometer equipped with a temperature-controlled cuvette holder.

Typical Spectroscopic Parameters for Pyrene Derivatives:

| Parameter | Typical Value Range | Significance for DPTA Analysis |

| Excitation Maximum (λex) | ~340-360 nm | Wavelength for exciting the probe. |

| Emission Maximum (λem) | ~375-400 nm | Wavelength for detecting fluorescence emission. |

| Fluorescence Lifetime (τ) | Nanoseconds (ns) | Highly sensitive to the local environment's viscosity and quenching. |

| Fluorescence Anisotropy (r) | 0.1 - 0.4 | Provides information on the rotational mobility of the probe. |

Note: The exact spectral properties of DPTA should be determined empirically for each experimental system.

Data Analysis:

-

Spectral Shifts: Monitor changes in the emission spectrum (peak position and shape) to infer changes in the polarity of the membrane interface.

-

Fluorescence Intensity Changes: Measure alterations in fluorescence intensity to assess probe concentration, quenching events, or changes in quantum yield due to environmental effects.

-

Fluorescence Lifetime Measurements: Use time-resolved fluorescence spectroscopy to obtain detailed information about the probe's environment. Changes in fluorescence lifetime can be correlated with lipid packing, phase state, and dynamic quenching processes.[4][5]

-

Fluorescence Quenching Assays: By introducing a quencher, one can determine its proximity to the probe and infer information about membrane permeability or the binding location of the quencher. The Stern-Volmer equation is often used to analyze dynamic quenching data.

Applications in Drug Development

The interaction of a drug candidate with the cell membrane is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and potential toxicity. DPTA can be a valuable tool in preclinical drug development for characterizing these interactions.

Assessing Drug-Membrane Binding

The binding of a drug molecule to the lipid bilayer can perturb the local environment of DPTA, leading to a change in its fluorescence signal.

-

Mechanism: If a drug partitions into the membrane near the headgroup region, it can alter the local polarity, hydration, and lipid packing. These changes can be detected as a shift in DPTA's emission spectrum, a change in its fluorescence intensity (due to quenching or altered quantum yield), or a modification of its fluorescence lifetime.

-

Experimental Approach: Titrate a solution of DPTA-labeled liposomes with increasing concentrations of the drug candidate and monitor the changes in DPTA's fluorescence parameters. The magnitude of the change can be used to determine the binding affinity (e.g., by fitting the data to a binding isotherm).

Elucidating the Location and Orientation of Drugs in the Membrane

By using DPTA in conjunction with other fluorescent probes that localize to different depths within the bilayer, it is possible to triangulate the approximate location of a drug molecule. If a drug causes a significant change in the fluorescence of DPTA but not in a probe located deep within the hydrophobic core, it suggests that the drug's primary site of interaction is at the membrane interface.

High-Throughput Screening (HTS) for Membrane-Interacting Compounds

The fluorescence-based nature of DPTA assays makes them amenable to high-throughput screening formats.[7][8][9]

-

Assay Principle: DPTA-labeled liposomes can be dispensed into microtiter plates, and a library of compounds can be added to the wells. A change in fluorescence upon compound addition would indicate a membrane interaction.

-

Advantages: This approach allows for the rapid screening of large compound libraries to identify molecules with membrane-disrupting or membrane-binding properties early in the drug discovery process.

Diagram: High-Throughput Screening Workflow for Drug-Membrane Interactions

Caption: A high-throughput screening workflow using DPTA to identify membrane-active compounds.

Conclusion and Future Perspectives

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTA) is a specialized fluorescent probe that offers unique advantages for studying the lipid-water interface of biological membranes. Its "superpolar" nature ensures its localization in this critical region, making its fluorescence output a sensitive reporter of local polarity, hydration, and lipid packing. The methodologies outlined in this guide provide a framework for leveraging DPTA in both fundamental research and applied drug development.

As our appreciation for the role of membrane biophysics in health and disease continues to grow, tools like DPTA will become increasingly vital. Future applications may include its use in more complex model membrane systems that better mimic the heterogeneity of cellular membranes, as well as its integration into advanced microscopy techniques for spatially resolved measurements of membrane properties in living cells. The continued application of DPTA and probes like it will undoubtedly shed further light on the intricate workings of the cell membrane and aid in the rational design of new and more effective therapeutics.

References

-

Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe. Biophysical Journal. (2015). [Link]

-

FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS. ResearchGate. (n.d.). [Link]

-

Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. PMC. (n.d.). [Link]

-

The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. PMC. (n.d.). [Link]

-

Influence of Pyrene-Labeling on Fluid Lipid Membranes. ACS Publications. (2006). [Link]

-

Pyrene-labeled lipids as tools in membrane biophysics and cell biology. ResearchGate. (n.d.). [Link]

-

A Fluorescent Membrane Tension Probe. PMC. (n.d.). [Link]

-

Fluorescence lifetime imaging of membrane lipid order with a ratiometric fluorescent probe. PubMed. (2015). [Link]

-

Fluorescent probes for asymmetric lipid bilayers: synthesis and properties in phosphatidyl choline liposomes and erythrocyte membranes. PubMed. (n.d.). [Link]

-

New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions. PubMed. (n.d.). [Link]

-

Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers. (2016). [Link]

-

A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. RSC Publishing. (n.d.). [Link]

-

High Throughput In Vitro Screening for Transdermal Drug Delivery. Pharma's Almanac. (2022). [Link]

-

Application of Droplet-Array Sandwiching Technology to Click Reactions for High-Throughput Screening. MDPI. (2025). [Link]

-

[High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery]. PubMed. (n.d.). [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. biotium.com [biotium.com]

- 4. Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Di-4-ANEPPDHQ probes the response of lipid packing to the membrane tension change in living cells [ccspublishing.org.cn]

- 7. Application of Droplet-Array Sandwiching Technology to Click Reactions for High-Throughput Screening [mdpi.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical Characteristics and Supramolecular Dynamics of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid (PTS10)

Executive Summary

The rational design of fluorescent probes is a cornerstone of modern drug development, biophysics, and supramolecular chemistry. 8-Decyloxypyrene-1,3,6-trisulfonic acid (commonly referred to as PTS10, CAS: 110995-88-5) represents a highly specialized amphiphilic derivative of the well-known pH-sensitive dye, pyranine (HPTS). By functionalizing the core pyrene scaffold with a hydrophobic decyl chain and retaining the highly hydrophilic trisulfonate headgroup, PTS10 exhibits unique photophysical behaviors. This technical guide explores the causality behind its spectral signatures, its utility in probing micellar environments, and self-validating experimental workflows for characterizing its supramolecular assemblies.

Molecular Architecture & Photophysical Causality

The ESPT Blockade

The parent molecule, HPTS, is renowned for its Excited-State Proton Transfer (ESPT). Upon photon absorption, the pKa of the hydroxyl group drops precipitously, allowing the molecule to donate a proton to the aqueous solvent. This results in a massive Stokes shift, emitting green fluorescence (~510 nm) from the deprotonated state[1].

In PTS10, the hydroxyl group is converted into a decyl ether linkage. This structural modification completely abolishes the ESPT pathway because there is no longer an ionizable proton available[1]. Consequently, the photophysics of PTS10 are locked into the Locally Excited (LE) state.

Spectral Signatures

Because ESPT is blocked, the absorption and emission spectra of PTS10 closely mirror those of shorter-chain alkylated derivatives like 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS)[2].

-

Absorption: The ground-state absorption maximum remains centered at ~403 nm , characteristic of the protonated-like pyrene trisulfonate chromophore[3].

-

Emission: Radiative decay occurs directly from the LE state, yielding a blue fluorescence emission maximum between 435 nm and 445 nm , depending on the local concentration and microenvironmental polarity[4].

Figure 1: Photophysical state transitions of PTS10 demonstrating the blockade of ESPT.

Supramolecular Dynamics: Micellization & Co-Assembly

The Electrostatic Repulsion Paradox

Despite possessing a highly hydrophobic 10-carbon alkyl tail, PTS10 exhibits an unusually high Critical Micelle Concentration (CMC) in pure water. Extrapolations from homologous amphiphilic pyranines (POCn) place the CMC of the C10 derivative at >20 mM [4].

The Causality: The steric and electrostatic repulsion generated by the three bulky, negatively charged sulfonate groups (-SO₃⁻) on the pyrene headgroup vastly overpowers the hydrophobic effect of the decyl tail. The monomers actively repel each other, preventing spontaneous aggregation at low concentrations[5].

Complexation-Induced Micellization

This high CMC can be artificially bypassed through the introduction of an electron acceptor such as Methylviologen (MV²⁺) . MV²⁺ acts as a multivalent counterion, binding electrostatically to the trisulfonate headgroups. This charge neutralization drastically reduces headgroup repulsion, triggering a phenomenon known as complexation-induced micellization, which can lower the effective CMC by a factor of 10⁵[5]. Simultaneously, the close proximity of the pyrene core to MV²⁺ results in profound static fluorescence quenching via charge transfer[4].

Figure 2: Mechanism of complexation-induced micellization and fluorescence quenching.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of PTS10 requires orthogonal validation. Relying solely on the intrinsic fluorescence of PTS10 to determine micellization is flawed, as excimer formation can convolute the data. Instead, we utilize self-validating systems.

Protocol 1: Solvatochromic Determination of CMC using Nile Red

To independently verify the formation of a hydrophobic micellar core, the solvatochromic dye Nile Red is employed. Nile Red is non-fluorescent in water but emits strongly when partitioned into a lipid/micelle core[4].

-

Probe Preparation: Dissolve Nile Red in ethanol to create a 1 mM stock. Aliquot 10 µL into a series of glass vials and evaporate the solvent under a gentle N₂ stream to form a thin film.

-

Gradient Formulation: Prepare a concentration gradient of PTS10 in a physiological buffer (pH 7.4), ranging from 10⁻⁵ M to 10⁻¹ M.

-

Equilibration: Add 1 mL of each PTS10 dilution to the Nile Red vials. Sonicate the samples for 15 minutes at 25°C to ensure complete partitioning of the dye into any formed micelles.

-

Spectral Acquisition: Excite the samples at 520 nm. Record the emission spectra from 550 nm to 750 nm.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (~634 nm) against the logarithmic concentration of PTS10. The sharp inflection point where fluorescence intensity spikes indicates the CMC.

Protocol 2: Static Quenching & Co-Assembly Assay

This protocol validates the host-guest interaction between PTS10 and MV²⁺[5].

-

Baseline Measurement: Prepare a 10 µM solution of PTS10 in deionized water. Record the baseline fluorescence emission spectrum (λ_ex = 403 nm, λ_em = 435 nm).

-

Titration: Sequentially titrate a 1 mM stock solution of MV²⁺ into the PTS10 solution, ensuring the total volume change does not exceed 5% (to avoid dilution artifacts).

-

Equilibration & Reading: Allow 2 minutes of stirring after each addition. Record the emission spectrum.

-

Stern-Volmer Analysis: Plot F0/F (Baseline Intensity / Quenched Intensity) versus [MV²⁺]. A linear plot indicates dynamic quenching, whereas an upward-curving plot confirms the formation of a static electrostatic ground-state complex prior to micellization.

Quantitative Data Summary

The following table summarizes the comparative photophysical and supramolecular properties of PTS10 against its parent and short-chain analogs, providing a rapid reference for assay design[3],[4],[1].

| Parameter | HPTS (Pyranine) | MPTS (C1 Alkylated) | PTS10 (C10 Alkylated) |

| Headgroup Architecture | -OH, 3x -SO₃⁻ | -OCH₃, 3x -SO₃⁻ | -OC₁₀H₂₁, 3x -SO₃⁻ |

| Absorption Max (λ_abs) | 403 nm (protonated) | ~403 nm | ~403 nm |

| Emission Max (λ_em) | 510 nm (ESPT derived) | ~431 - 436 nm | ~435 - 445 nm |

| ESPT Capability | Active | Blocked | Blocked |

| Critical Micelle Conc. | N/A (Hydrophilic) | N/A (Hydrophilic) | >20 mM (Pure Water) |

| Response to MV²⁺ | Dynamic Quenching | Static Quenching | Co-assembly & Quenching |

References

-

Aggregation of Amphiphilic Pyranines in Water: Facile Micelle Formation in the Presence of Methylviologen. Langmuir, ACS Publications.[Link]

-

Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole. The Journal of Physical Chemistry B, ACS Publications.[Link]

-

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5. Food Contact Materials Regulations Database, ChemRadar.[Link]

Sources

The Role of the Decyl Carbon Chain in 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt Fluorescence: A Mechanistic Guide for Interfacial Probing

Executive Summary

In the realm of fluorescence spectroscopy and lipid membrane biophysics, the engineering of molecular probes dictates the fidelity of the data acquired. 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 110995-88-5)[1], frequently referred to as C10-HPTS, represents a masterclass in rational probe design. By appending a 10-carbon (decyl) chain to the highly water-soluble pyranine (HPTS) core via an ether linkage, researchers fundamentally alter both the photophysics and the physical chemistry of the molecule.

This technical guide dissects the causality behind the decyl carbon chain's role, explaining how it eliminates excited-state proton transfer (ESPT), drives selective interfacial anchoring, and establishes C10-HPTS as a premier "superpolar lipid probe" for evaluating critical micelle concentrations (CMC) and reversed micelle interiors[2][3].

Structural Causality: The Dichotomy of C10-HPTS

The architectural brilliance of C10-HPTS lies in its extreme amphiphilicity, which is governed by two opposing structural domains:

-

The Superpolar Headgroup: The pyrene-1,3,6-trisulfonate core possesses three negative charges at physiological pH. This imparts massive aqueous solubility and prevents the molecule from passively diffusing across hydrophobic lipid bilayers (the "no flip-flop" rule).

-

The Decyl Carbon Chain (C10): The addition of the C10 chain serves a dual purpose. Chemically, it etherifies the 8-hydroxyl group of native HPTS. Physically, it provides a precisely tuned hydrophobic driving force ( ΔGtransfer ) that anchors the probe into lipid bilayers or micelles without causing the severe aqueous insolubility seen in longer-chain derivatives (e.g., octadecyl variants)[2].

The Photophysical Consequence: Blocking ESPT

Native HPTS is a widely used pH sensor because its 8-hydroxyl group becomes highly acidic upon photon absorption, triggering Excited-State Proton Transfer (ESPT) to the surrounding water. This results in dual emission peaks (protonated vs. deprotonated).

The causality of the decyl chain: By converting the hydroxyl group to a decyl ether (O-C10H21), the dissociable proton is removed. ESPT becomes structurally impossible. Consequently, C10-HPTS is locked into emitting solely from its Locally Excited (LE) state. This renders its fluorescence completely independent of physiological pH fluctuations , ensuring that any changes in fluorescence intensity or wavelength are strictly due to the polarity of the local microenvironment (solvatochromism) or probe aggregation, not pH artifacts.

Photophysical pathways of C10-HPTS demonstrating pH-independent monomer and excimer emission.

Photophysical and Physicochemical Properties

To understand the operational advantages of C10-HPTS, it is essential to compare it directly to its parent molecule, HPTS. The table below summarizes the quantitative and qualitative shifts induced by the decyl chain.

| Property | Native HPTS (Pyranine) | C10-HPTS (Decyl-HPTS) | Mechanistic Impact of the Decyl Chain |

| Molecular Formula | C16H7Na3O10S3 | C26H30O10S3[4] | Introduces a 10-carbon hydrophobic tail. |

| Monoisotopic Mass | 459.88 Da | 598.10 Da[4] | Increases molecular weight and steric bulk. |

| ESPT Capability | Yes (pKa* ~ 1.4) | No | Eliminates pH-dependent dual emission. |

| Primary Emission | ~510 nm (Deprotonated) | ~430 nm (Monomer LE) | Locks emission to the blue spectrum. |

| Lipid Partitioning | Poor (Highly hydrophilic) | Excellent (Amphiphilic) | Tail anchors into hydrophobic cores[2]. |

| Membrane Dynamics | Impermeant | Outer Leaflet Only | Trisulfonate headgroup prevents flip-flop. |

Self-Validating Experimental Workflows

The primary application of superpolar lipid probes like C10-HPTS is the precise determination of Critical Micelle Concentrations (CMC) of non-ionic detergents and the assessment of reversed micelle interiors[2][3]. The following protocol is designed as a self-validating system : it utilizes the distinct photophysics of the decyl chain to provide an internal proof of mechanism.

Protocol: Determination of Critical Micelle Concentration (CMC)

Causality of the Method: In purely aqueous environments, C10-HPTS exists as a monomer with baseline fluorescence. As surfactant concentration increases and micelles form, the decyl chain thermodynamically drives the probe to partition into the micellar interface. This sudden transition from a high-polarity aqueous environment to a lower-polarity lipid interface reduces non-radiative decay pathways, resulting in a sharp, measurable increase in fluorescence intensity at 430 nm.

Step-by-Step Methodology:

-

Preparation of Surfactant Gradient: Prepare a series of 15-20 vials containing the target non-ionic surfactant in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). The concentrations should span from 10-fold below to 10-fold above the estimated CMC.

-

Probe Spiking: Add C10-HPTS to each vial to achieve a final, constant probe concentration of 1.0 µM.

-

Self-Validation Control: Prepare a parallel set of vials spiked with 1.0 µM native HPTS. Because HPTS lacks the decyl chain, it will not partition into the micelles, and its fluorescence will remain flat across the gradient, proving that the signal change in the test group is solely due to the decyl chain's anchoring effect.

-

-

Equilibration: Incubate the samples in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium of micelle formation and probe partitioning.

-

Fluorescence Acquisition: Excite the samples at 380 nm and record the emission spectrum from 400 nm to 550 nm. Extract the peak intensity at ~430 nm (Monomer LE state).

-

Data Analysis: Plot the fluorescence intensity at 430 nm against the logarithmic concentration of the surfactant ( Log[Surfactant] ). The CMC is identified as the sharp inflection point where fluorescence intensity abruptly escalates.

Self-validating experimental workflow for determining Critical Micelle Concentration (CMC).

Advanced Interfacial Dynamics: Excimer Formation

Beyond simple CMC determination, the decyl chain enables C10-HPTS to act as a proximity sensor. Because the trisulfonate headgroup restricts the probe to the 2D plane of the lipid-water interface, increasing the concentration of C10-HPTS forces the pyrene moieties into close physical proximity.

When an excited-state C10-HPTS molecule collides with a ground-state C10-HPTS molecule within the micelle or lipid raft, they form an excimer (excited dimer). This shifts the emission from the monomer peak (~430 nm) to a broad excimer peak (~480 nm). Researchers can calculate the IExcimer/IMonomer ratio to quantify membrane fluidity, lipid packing density, and the microviscosity of reversed micelles[3]. The decyl chain is the absolute prerequisite for this phenomenon, as it guarantees the high local concentration required for excimer formation at the interface.

References

-

ChemRadar. (n.d.). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 | FCMD. Retrieved April 5, 2026, from [Link]

-

PubChemLite / Université du Luxembourg. (n.d.). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3). Retrieved April 5, 2026, from [Link]

Sources

- 1. 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 | FCMD | Food Contact Materials Regulations Database [chemradar.com]

- 2. 8-OCTADECYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT | 111024-84-1 [chemicalbook.com]

- 3. 8-METHOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT | 82962-86-5 [chemicalbook.com]

- 4. PubChemLite - 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (C26H30O10S3) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (CAS 110995-88-5) in Advanced Fluorometry

Executive Summary

In the fields of membrane biophysics and drug formulation, accurately characterizing the lipid-water interface and determining the critical micelle concentration (CMC) of non-ionic detergents is paramount. 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 110995-88-5) , frequently designated as PTS10 , is a highly specialized, superpolar fluorescent lipid probe designed for these exact applications[1]. Unlike traditional hydrophobic probes that bury themselves deep within lipid cores, PTS10 utilizes an amphiphilic architecture—combining a lipophilic decyl chain with a massive, highly charged pyrene-trisulfonate headgroup—to anchor precisely at the micellar interface[2]. This whitepaper details the physicochemical properties, safety profile, structural mechanistics, and field-proven protocols for utilizing PTS10 in advanced spectrofluorometric assays.

Physicochemical Profiling & Material Safety Data

To ensure reproducible assay development, understanding the baseline properties and handling requirements of PTS10 is critical.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt |

| Synonyms | PTS10 |

| CAS Number | 110995-88-5[3] |

| Molecular Formula | C26H27Na3O10S3[3] |

| Molecular Weight | 664.65 g/mol |

| Purity Standard | ≥95% (TLC) |

| Hazard Class | Xi (Irritant)[4] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system, skin)[4] |

| Safety Statements | S26, S36 (Rinse eyes immediately; wear protective clothing)[4] |

Safety Causality & Handling Logic

The classification of PTS10 as an Xi (Irritant) is a direct consequence of its molecular design. Because PTS10 is an amphiphilic molecule, it inherently possesses synthetic surfactant properties[4].

-

The Causality: Upon accidental contact with the skin (stratum corneum) or eyes (corneal epithelium), the lipophilic decyl tail intercalates into native biological lipid bilayers. Simultaneously, the bulky, triply-charged sulfonate headgroup induces steric and electrostatic repulsion, disrupting normal lipid packing. This membrane destabilization increases cellular permeability and triggers localized inflammatory cascades, manifesting clinically as irritation. Consequently, handling protocols must mandate the use of chemical-resistant gloves and tightly sealed safety goggles to prevent bilayer intercalation in vivo.

Structural Mechanistics & Fluorescence Dynamics

The utility of PTS10 relies on the unique photophysics of the pyrene fluorophore, which is exquisitely sensitive to the polarity and hydration state of its microenvironment.

-

Aqueous State (Quenched): In bulk water, the hydrophobic decyl tail induces transient self-aggregation or exposes the pyrene core to water-mediated non-radiative decay pathways, resulting in a low baseline fluorescence quantum yield.

-

Micellar Partitioning (Enhanced Emission): When a host detergent reaches its CMC, micelles form. The decyl tail of PTS10 rapidly partitions into the hydrophobic core of the micelle. However, the superpolar trisulfonate headgroup is energetically prohibited from entering the hydrophobic interior, forcing the pyrene moiety to anchor rigidly at the water-lipid interface[2].

-

The Causality of the Shift: This rigid anchoring restricts the rotational freedom of the fluorophore and shields it from aqueous quenchers. The transition from a highly polar aqueous environment to the semi-polar micellar interface triggers a sharp, measurable increase in fluorescence intensity and a characteristic spectral shift, serving as a binary indicator of micellization[5].

Fig 1. Mechanistic pathway of PTS10 partitioning into micelles and subsequent fluorescence shift.

Experimental Protocol: Evaluating Critical Micelle Concentration (CMC)

The following methodology utilizes 5[5].

Step-by-Step Methodology

-

Stock Preparation: Prepare a 1 mM stock solution of PTS10 in Milli-Q water.

-

Causality: PTS10 is highly water-soluble due to its trisulfonate headgroup. A concentrated 1 mM stock ensures that subsequent additions to detergent solutions require negligible volumes, preventing unwanted dilution of the detergent matrix.

-

-

Detergent Titration Series: Prepare a logarithmic dilution series of the target non-ionic detergent spanning concentrations well below and above the theoretical CMC.

-

Probe Aliquoting: Add the PTS10 stock to each detergent sample to achieve a final probe concentration of exactly 2 µM .

-

Causality: Limiting the probe concentration to 2 µM is structurally critical. At higher concentrations, pyrene derivatives undergo excimer (excited dimer) formation, emitting at a longer wavelength (~480 nm). Excimer formation would artificially deplete the monomer emission signal (~370-400 nm) used to track interface partitioning, invalidating the assay.

-

-

Equilibration: Incubate the samples in the dark for 30 minutes at 25°C.

-

Causality: Thermodynamic equilibrium must be reached to ensure complete partitioning of the decyl tail into the micellar cores. Dark incubation prevents photobleaching of the pyrene core.

-

-

Spectrofluorometric Analysis: Excite the samples at ~360 nm and record the emission spectra from 370 nm to 450 nm.

-

Data Plotting: Plot the peak monomer emission intensity (e.g., at 395 nm) against the logarithm of the detergent concentration.

System Self-Validation

This protocol operates as a self-validating system . By including a 0 mM detergent control, the baseline hydration fluorescence is intrinsically established. Because the transition of PTS10 from water to the micellar interface causes a mathematically sharp inflection point in the emission curve, the assay requires no external calibration standards. The inflection point itself serves as an internal binary switch, definitively validating the CMC threshold[2].

Fig 2. Step-by-step spectrofluorometric workflow for determining critical micelle concentration.

Advanced Applications in Drug Development

Beyond CMC evaluation, the strict interfacial localization of PTS10 makes it an invaluable tool in advanced biophysics:

-

Liposome Fusion Assays: In drug delivery development, monitoring the fusion of lipid nanoparticles is critical. PTS10 can be utilized as a superpolar tracer to monitor the mixing of aqueous contents or the merging of outer lipid leaflets during liposome fusion events[1].

-

Cell Lysis Monitoring: Because the fluorescence quantum yield of PTS10 drops precipitously when released from a lipid interface into a bulk aqueous environment, it serves as a highly sensitive, real-time kinetic probe for monitoring cell lysis or the degradation of lipid-based drug carriers[1].

References

- 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt — Chemical Data Source: NextSDS URL

- 30723 | Sigma-Aldrich (Purity & Molecular Weight)

- 8-DECYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT Properties and SDS Source: ChemicalBook URL

- Fluorescent monomers and polymers containing same for use in industrial water systems (US6312644B1)

- Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes Source: Chemistry and Physics of Lipids / Semantic Scholar URL

Sources

- 1. 8-METHOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT | 82962-86-5 [chemicalbook.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nextsds.com [nextsds.com]

- 4. 8-DECYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT | 110995-88-5 [amp.chemicalbook.com]

- 5. US6312644B1 - Fluorescent monomers and polymers containing same for use in industrial water systems - Google Patents [patents.google.com]

Application Note: Determination of Critical Micelle Concentration (CMC) Using the Superpolar Lipid Probe 8-Decyloxypyrene-1,3,6-Trisulfonic Acid

Introduction to Micellar Characterization

The Critical Micelle Concentration (CMC) is a fundamental thermodynamic parameter defining the concentration at which surfactant monomers spontaneously self-assemble into micelles. Accurate determination of the CMC is critical in drug formulation, liposome preparation, and membrane protein extraction. Traditional fluorescent probes (e.g., pyrene, DPH) are highly hydrophobic and partition deeply into the micelle core. However, their extreme hydrophobicity can artificially induce early micellization or perturb the micelle structure, leading to inaccurate CMC estimations.

To circumvent this, 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) [1] was developed as a "superpolar lipid probe"[2]. By combining a hydrophobic lipid tail with an exceptionally polar, bulky fluorophore headgroup, DPTS provides a highly sensitive, non-perturbing readout of the micelle-water interface[2].

Mechanistic Rationale: The "Superpolar" Advantage

The structural causality behind DPTS makes it an ideal self-validating system for CMC evaluation. The molecule consists of a C10 (decyl) alkyl chain attached to a pyrene-1,3,6-trisulfonate headgroup[3].

When introduced to an aqueous surfactant solution:

-

Below the CMC: The probe remains in the aqueous phase. The highly polar water molecules quench the pyrene fluorescence, resulting in a low baseline signal[4].

-

Above the CMC: The C10 decyl chain anchors into the hydrophobic core of the newly formed micelle. Crucially, the three negatively charged sulfonate groups physically prevent the headgroup from burying into the core[2].

-

Fluorescence Enhancement: The pyrene fluorophore is immobilized at the micelle-water interface, restricting its rotational freedom and shielding it from aqueous quenchers. This microenvironmental shift triggers a sharp, quantifiable increase in fluorescence quantum yield[5].

Mechanistic model of DPTS partitioning and fluorescence enhancement upon micellization.

Materials and Reagents

-

Fluorescent Probe: 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 110995-88-5)[3].

-

Target Surfactants: Non-ionic detergents (e.g., Triton X-100, Tween 80, DDM)[2].

-

Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (or buffer specific to your application).

-

Equipment: Spectrofluorometer or fluorescence microplate reader (e.g., equipped with monochromators for excitation at ~380 nm and emission scanning at 400–500 nm).

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps to prevent probe-induced artifacts.

Step 1: Preparation of the DPTS Working Solution

-

Action: Dissolve DPTS in ultra-pure water or methanol to form a 1 mM stock. Dilute to a 1 µM working solution in the target assay buffer.

-

Causality: The probe concentration must be strictly maintained at ≤ 1 µM. Higher concentrations risk self-aggregation of the amphiphilic probe, which would artificially skew the apparent CMC of the target surfactant.

-

Self-Validation: Measure the fluorescence of the 1 µM working solution without surfactant. A low, stable baseline confirms the absence of probe self-micellization[4].

Step 2: Surfactant Titration Series

-

Action: Prepare a logarithmic concentration series of the target non-ionic detergent (e.g., from 0.001 mM to 100 mM, depending on the expected CMC).

-

Causality: A logarithmic scale is essential because micellization is a cooperative, non-linear thermodynamic process. A linear scale would fail to capture the sharp inflection point accurately.

Step 3: Equilibration

-

Action: Mix equal volumes of the DPTS working solution and the surfactant dilutions. Incubate in the dark at 25°C for 30 minutes.

-

Causality: Micelle assembly and the subsequent partitioning of the bulky DPTS probe into the micelle interface require time to reach thermodynamic equilibrium. Incubation in the dark prevents photobleaching of the pyrene fluorophore.

Step 4: Fluorometric Acquisition

-

Action: Transfer samples to a quartz cuvette or a black 96-well microplate. Excite at 380 nm and record the emission spectrum from 400 nm to 500 nm, extracting the peak intensity at ~430 nm.

-

Causality: The pyrene-1,3,6-trisulfonate moiety exhibits a strong quantum yield increase upon shielding from aqueous quenchers[5]. The 380/430 nm Ex/Em pair provides optimal signal-to-noise for this specific derivative.

Step 5: Data Analysis

-

Action: Plot Fluorescence Intensity (at 430 nm) vs. Log[Surfactant Concentration].

-

Causality: The data will show a flat baseline at low concentrations and a steep linear increase post-micellization. The CMC is mathematically defined as the intersection of the extrapolated baseline and the steep growth curve[4].

Step-by-step experimental workflow for evaluating CMC using the DPTS fluorescent probe.

Quantitative Data Interpretation

When executing this protocol, the expected CMC values for common non-ionic detergents should align with the reference ranges provided below. A successful assay will yield a sharp inflection point precisely at these concentrations.

| Detergent Name | Abbreviation | Typical CMC Range (mM) | DPTS Fluorescence Response Profile |

| Polysorbate 80 | Tween 80 | 0.010 – 0.015 | Sharp intensity increase at ~0.012 mM; high interfacial stability. |

| n-Dodecyl-β-D-maltoside | DDM | 0.15 – 0.18 | Distinct inflection at ~0.17 mM; excellent probe partitioning. |

| Octylphenol Ethoxylate | Triton X-100 | 0.20 – 0.30 | Strong signal enhancement at ~0.24 mM; minimal core penetration. |

| n-Octyl-β-D-glucoside | OG | 18.0 – 20.0 | Late inflection at ~18 mM; requires higher surfactant titration range. |

Note: Variations in buffer ionic strength and temperature will shift these absolute values. The DPTS probe is robust across pH 5.0–9.0 due to the low pKa of the sulfonate groups.

References

-

ChemRadar Database. (2024). 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5. Food Contact Materials Regulations Database.

-

Kriechbaum, M., Wolfbeis, O. S., & Koller, E. (1987). Evaluation of critical micelle concentrations of non-ionic detergents using new superpolar lipid probes. Chemistry and Physics of Lipids, 44(1), 19-29. DOI: 10.1016/0009-3084(87)90003-X.

-

Sigma-Aldrich. (2024). Product Specification: 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (30723).

-

ResearchGate / Scientific Literature. (2002). Optical Investigation of Single Fluorophores and their Application. Discusses the fluorescence emission properties and enhancement of pyrene-trisulfonate derivatives.

Sources

- 1. 30723 | Sigma-Aldrich [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS#110995-88-5 | FCMD | Food Contact Materials Regulations Database [chemradar.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) in Lipid Bilayer Studies

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling Membrane Dynamics with DPTS

The lipid bilayer is the fundamental structure of cellular membranes, a dynamic and heterogeneous environment crucial for cellular processes ranging from signal transduction to membrane trafficking. Understanding the biophysical properties of this two-dimensional fluid requires sophisticated tools. Fluorescent probes that report on their local environment are indispensable in this field.

8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (DPTS) is a uniquely designed fluorescent probe for the study of lipid bilayers. Its amphipathic structure is key to its function:

-

Pyrene Fluorophore: The core of the probe is the pyrene moiety, a polycyclic aromatic hydrocarbon with distinct and environment-sensitive fluorescence properties.

-

Decyloxy Chain (-OC₁₀H₂₁): This ten-carbon alkyl chain serves as a hydrophobic anchor, partitioning the probe into the lipid bilayer's acyl chain region.

-

Trisulfonic Acid Groups (-SO₃⁻): Three sulfonate groups render the molecule highly water-soluble, ensuring the pyrene moiety resides at the polar/apolar interface of the membrane rather than being lost in the aqueous phase.

This unique architecture allows DPTS to probe several key aspects of lipid bilayer structure and dynamics, including membrane fluidity, lipid mixing during fusion events, and the characterization of distinct lipid domains. This guide provides the foundational principles and detailed protocols for leveraging DPTS in your research.

Principle of Operation: The Photophysics of a Pyrene-Based Probe

The utility of DPTS stems from the well-characterized photophysics of the pyrene molecule. Pyrene exhibits two primary fluorescent states: a monomer and an excimer.

-

Monomer Emission: An isolated, excited-state pyrene molecule emits fluorescence with a characteristic structured spectrum, typically with peaks between 370 and 410 nm.

-

Excimer Emission: When an excited-state pyrene monomer encounters a ground-state monomer, they can form a transient, unstable dimer called an excimer (excited-state dimer). The excimer emits a broad, unstructured, and red-shifted fluorescence, typically centered around 470-500 nm.

The formation of the excimer is a diffusion-controlled process. Therefore, the ratio of excimer to monomer fluorescence intensity (E/M ratio) is highly dependent on the local concentration and the lateral diffusion coefficient of the probe within the membrane. A higher E/M ratio indicates closer proximity and/or higher mobility of the DPTS molecules.

Figure 1. Pyrene monomer vs. excimer fluorescence.

Furthermore, the fluorescence spectrum of the pyrene monomer is sensitive to the polarity of its immediate environment. In more polar environments, such as the water-rich interface of a lipid bilayer, subtle shifts in the emission spectrum can be observed. This property allows DPTS to act as an environment-sensitive probe for characterizing different lipid phases.

Based on its amphipathic nature, DPTS is expected to orient itself at the membrane interface, as depicted below.

Figure 2. Probable orientation of DPTS in a lipid bilayer.

Quantitative Data Summary

The following table summarizes the key properties of DPTS and related pyrene derivatives, along with recommended starting concentrations for experiments. Note that optimal concentrations may vary depending on the lipid composition and experimental setup and should be determined empirically.

| Property | Value / Recommendation | Source / Justification |

| Chemical Identity | 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt | - |

| CAS Number | 110995-88-5 | ChemRadar[1] |

| Molecular Formula | C₂₆H₂₇Na₃O₁₀S₃ | ChemRadar[1] |

| Molecular Weight | 664.65 g/mol | ChemRadar[1] |

| Solubility | Soluble in water and aqueous buffers. | Inferred from the trisulfonated structure. Similar compounds like HPTS and other derivatives are highly water-soluble[2]. |

| Monomer Excitation (λex) | ~340-350 nm | Typical for pyrene derivatives. This wavelength selectively excites the monomer. |

| Monomer Emission (λem) | Structured emission with peaks at ~375 nm, ~395 nm. | Based on typical pyrene spectra. The exact peak positions and ratios are sensitive to the local environment[1]. |

| Excimer Emission (λem) | Broad, unstructured emission centered at ~470-500 nm. | Characteristic of pyrene excimers[1]. |

| Starting Concentration | Fluidity/Domain Studies: 0.1 - 2 mol% of total lipid.Fusion Assays: 5 - 15 mol% in labeled liposome population. | For fluidity, a low concentration is needed to observe changes in diffusion. For fusion, a high concentration is required to ensure a strong excimer signal that is diluted upon fusion. |

Application 1: Analysis of Membrane Fluidity

Principle: Membrane fluidity, a measure of the viscosity of the lipid bilayer, directly influences the lateral diffusion of lipids and embedded probes. As DPTS diffusion increases in a more fluid membrane, the frequency of encounters between excited and ground-state probes rises, leading to a higher probability of excimer formation. Therefore, the E/M fluorescence ratio serves as a reliable index of membrane fluidity. A higher E/M ratio corresponds to higher fluidity.

Protocol: Measuring Fluidity in Liposomes

1. Materials and Reagents:

-

DPTS stock solution (e.g., 1 mM in water or buffer).

-

Lipids of choice (e.g., DOPC for a fluid membrane, DPPC for a gel-phase membrane below its transition temperature) in chloroform.

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Organic solvent (chloroform).

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Spectrofluorometer with temperature control.

2. Liposome Preparation (Thin-Film Hydration & Extrusion):

-

In a round-bottom flask, mix the desired lipids in chloroform to achieve a final lipid concentration of ~5-10 mg/mL after hydration.

-

Add the required volume of DPTS stock solution to the lipid mixture to achieve the desired molar percentage (start with 1 mol%). Note: As DPTS is water-soluble, it is typically added during the hydration step (Step 4). However, for better incorporation, a small amount can be dried with the lipids if a solvent-compatible form is available or if co-solvents are used. A more reliable method is to add it to the hydration buffer.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the hydration buffer containing the calculated amount of DPTS. Vortex vigorously to form multilamellar vesicles (MLVs).

-

To create unilamellar vesicles (LUVs) of a defined size, assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Extrude the MLV suspension through the membrane at least 11-21 times. The resulting solution should appear translucent.

3. Fluorescence Measurement:

-

Dilute the liposome suspension in pre-warmed buffer to a final lipid concentration of 50-100 µM in a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the spectrofluorometer and allow it to equilibrate for 5-10 minutes.

-

Set the excitation wavelength to 345 nm.

-

Record the emission spectrum from 360 nm to 600 nm.

-

Identify the intensity of a monomer peak (I_M, e.g., at 395 nm) and the intensity of the excimer peak (I_E, e.g., at 480 nm).

4. Data Analysis:

-

Calculate the Excimer-to-Monomer (E/M) ratio: E/M = I_E / I_M .

-

Compare the E/M ratios for liposomes of different compositions (e.g., DOPC vs. DPPC at 25°C) or the same composition at different temperatures (e.g., DPPC below and above its phase transition temperature of 41°C).

-

Expected Result: A higher E/M ratio will be observed in more fluid membranes (e.g., DOPC vs. DPPC at 25°C; DPPC at 50°C vs. 25°C), indicating increased lateral diffusion of DPTS.

Application 2: Monitoring Membrane Fusion

Principle: This assay monitors the mixing of lipids between two populations of vesicles. One population is labeled with a high concentration of DPTS (e.g., 10 mol%), resulting in a strong excimer fluorescence signal. The second population is unlabeled. When the two populations fuse, the DPTS probes are diluted into the combined, larger membrane area. This increased distance between probes drastically reduces the probability of excimer formation, leading to a decrease in excimer fluorescence and a corresponding increase in monomer fluorescence.

Sources

preparation of 8-decyloxypyrene-1,3,6-trisulfonic acid trisodium salt stock solutions for spectroscopy

Application Note: Preparation and Standardization of 8-Decyloxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (DPTS) Stock Solutions for Spectroscopy

Introduction & Mechanistic Overview

8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly abbreviated as DPTS or decyloxy-HPTS) is a highly specialized, superpolar amphiphilic fluorescent probe. It is structurally derived from the well-known pH-sensitive dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or pyranine) by alkylating the 8-hydroxyl group with a 10-carbon decyl chain[1].

While unmodified HPTS undergoes excited-state proton transfer (ESPT) resulting in dual-emission characteristics[2], the etherification of the hydroxyl group in DPTS completely abolishes ESPT[3]. Consequently, DPTS is locked in a photophysical state that yields a single, highly quantum-efficient monomeric emission band (~430 nm). The combination of three highly hydrophilic sulfonate groups and a hydrophobic decyl tail makes DPTS an ideal membrane-bound probe for evaluating critical micelle concentrations (CMC), lipid bilayer dynamics, and cationic surfactant interactions[3]. However, this amphiphilicity also dictates that extreme care must be taken during stock solution preparation to prevent self-micellization, excimer formation, and non-specific surface adsorption.

Physicochemical Properties

To ensure accurate molarity calculations and spectroscopic tracking, reference the quantitative properties of DPTS summarized in Table 1 .

Table 1: Physicochemical Specifications of DPTS

| Property | Value / Description |

| Chemical Formula | C₂₆H₂₇O₁₀S₃Na₃ |

| Molecular Weight | ~664.6 g/mol (Anhydrous basis)[1] |

| Appearance | Pale yellow to greenish powder |

| Solubility | High in Water, Methanol, DMSO |

| Excitation Maximum (λex) | ~380 - 405 nm (Solvent dependent) |

| Emission Maximum (λem) | ~430 nm (Monomer) / ~480-500 nm (Excimer) |

| Photophysical Behavior | pH-independent; highly sensitive to local polarity |

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific steps are taken rather than blindly following a recipe. The preparation of DPTS stocks is governed by three primary causal factors:

-

Solvent Selection and Self-Aggregation: Although DPTS is highly water-soluble due to its trisulfonate core, preparing highly concentrated primary stocks (>1 mM) in pure water forces the hydrophobic decyl chains to self-assemble into pre-micellar aggregates or full micelles. To prevent this, the primary stock must be prepared in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol, which readily solvates the hydrophobic tail and disrupts intermolecular hydrophobic interactions.

-

Concentration Constraints (The Excimer Effect): Pyrene derivatives are notorious for forming excited-state dimers (excimers) when local concentrations are too high. If DPTS molecules are in close proximity during excitation, a ground-state molecule will interact with an excited-state molecule, shifting the emission from a sharp 430 nm peak to a broad, structureless band at ~480-500 nm. Working solutions must be kept strictly in the nanomolar to low micromolar range (< 1 µM) to ensure purely monomeric emission.

-

Surface Adsorption: The amphiphilic nature of DPTS causes it to act like a surfactant. In dilute aqueous solutions, the decyl chain will rapidly adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes, drastically reducing the effective concentration of the solution. Always use glass vials or low-binding (hydrophilic) polymer tubes for aqueous working solutions.

Step-by-Step Methodology

Protocol A: Preparation of 10 mM Primary Stock in DMSO

Note: DPTS is light-sensitive. Perform all steps under ambient low-light conditions and use amber vials.

-